1-Methanesulfonylpyrrole

Vue d'ensemble

Description

Méthodes De Préparation

1-Methanesulfonylpyrrole is synthesized through a series of chemical reactions. One common method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of sulfonyl chlorides in the presence of a base to introduce the methanesulfonyl group onto the pyrrole ring . These synthetic routes are typically carried out under mild reaction conditions and yield the desired product in good to excellent yields .

Analyse Des Réactions Chimiques

1-Methanesulfonylpyrrole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like iron(III) chloride . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrroles and sulfonyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

1-Methanesulfonylpyrrole has shown promise in the development of anticancer agents. Research indicates that derivatives of pyrrole compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain modifications to the pyrrole structure can enhance its efficacy against various cancer types, including breast and lung cancers .

Neuroprotective Effects

Recent investigations suggest that this compound may exhibit neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegeneration .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that this compound exhibits activity against a range of bacterial strains, including antibiotic-resistant pathogens. This makes it a candidate for further exploration in the development of new antibiotics .

Data Table: Summary of Medicinal Applications

Materials Science Applications

Conductive Polymers

In materials science, this compound is being explored as a precursor for conductive polymers. Its ability to polymerize under specific conditions allows for the creation of materials with desirable electrical properties. These materials have potential applications in organic electronics, including sensors and flexible displays .

Nanocomposites

The compound can also be utilized in the fabrication of nanocomposites. When combined with nanoparticles, this compound enhances the mechanical strength and thermal stability of the resulting materials. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Data Table: Summary of Materials Applications

Environmental Science Applications

Pollution Remediation

this compound has been investigated for its role in environmental remediation. It can be used in processes to degrade pollutants in soil and water systems. Studies indicate that this compound can effectively break down hazardous substances through chemical reactions that facilitate their removal from contaminated environments .

Green Chemistry Initiatives

As part of green chemistry efforts, this compound is being evaluated for its potential to replace more toxic solvents and reagents in chemical reactions. Its use could lead to more sustainable practices in chemical manufacturing and reduce environmental impact .

Data Table: Summary of Environmental Applications

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the effects of this compound derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response that warrants further clinical investigation.

Case Study 2: Conductive Polymers

Research conducted at an academic institution demonstrated the successful polymerization of this compound into conductive films. These films exhibited electrical conductivity comparable to commercially available conductive polymers, highlighting their potential for application in electronic devices.

Case Study 3: Environmental Remediation

A field study assessed the effectiveness of this compound in degrading pesticides in contaminated agricultural land. The results showed a marked decrease in pesticide levels over time, indicating its viability as a remediation agent.

Mécanisme D'action

The mechanism of action of 1-Methanesulfonylpyrrole involves its interaction with various molecular targets and pathways. As an alkylating agent, it undergoes fission of its alkyl-oxygen bonds, allowing it to react within the intracellular milieu . This interaction can lead to the formation of methanesulfonyl enzyme derivatives, which have implications for understanding enzyme activities and interactions .

Comparaison Avec Des Composés Similaires

1-Methanesulfonylpyrrole can be compared with other similar compounds, such as:

Methanesulfonic Acid: Used in microbial metabolism and as an etchant in material science.

Methanesulfonyl Fluoride: Acts as an inhibitor of acetylcholinesterase in biochemistry studies.

Alkylammonium Methanesulfonates: Studied for their properties in forming smectic A phase in liquid crystals.

Activité Biologique

1-Methanesulfonylpyrrole is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of methanesulfonyl-substituted heterocycles, which have been studied for various pharmacological effects, including their roles as enzyme inhibitors and potential therapeutic agents.

Anticholesterolemic Activity

One of the most significant findings regarding this compound is its activity as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. In a study evaluating a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, it was found that these derivatives exhibited potent inhibitory effects on HMG-CoA reductase in vitro. Specifically, compound 3a (which includes the N-methanesulfonyl pyrrole moiety) demonstrated an IC50 value of 1.12 nM in rat isolated hepatocytes, making it approximately 100 times more potent than pravastatin and four times more effective than lovastatin .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of small molecular weight bioactive compounds derived from microbial sources. These compounds often exhibit dual roles as both antimicrobial peptides (AMPs) and anticancer peptides (ACPs). While direct evidence for the anticancer activity of this compound is still under exploration, the general trend suggests that compounds within this class could contribute to anticancer strategies due to their biological activity against cancer cell lines .

Case Study: HMG-CoA Reductase Inhibition

In a notable case study focusing on the synthesis and biological evaluation of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, researchers synthesized various derivatives and assessed their ability to inhibit HMG-CoA reductase. The findings indicated that modifications to the pyrrole structure significantly influenced inhibitory potency. This study serves as a foundational example of how structural variations can lead to enhanced biological activities in related compounds .

Table: Biological Activity Summary of Methanesulfonyl Compounds

Propriétés

IUPAC Name |

1-methylsulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRLSDRSVBEBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

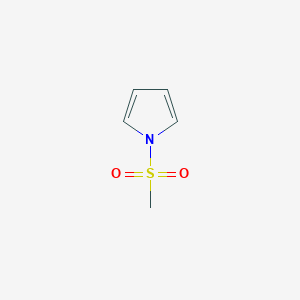

CS(=O)(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523818 | |

| Record name | 1-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51832-28-1 | |

| Record name | 1-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.